

Spectroscopic Data of 5-Bromogramine: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromogramine	
Cat. No.:	B1265452	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromogramine** (CAS No. 830-93-3). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from closely related compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to aid in analytical method development and characterization efforts.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **5-Bromogramine**. These predictions are derived from established principles of spectroscopy and data from analogous structures, including 5-bromoindole and other gramine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of **5-Bromogramine** in a suitable deuterated solvent (e.g., CDCl₃) would exhibit signals corresponding to the aromatic protons of the indole ring, the methylene protons, and the methyl protons of the dimethylamino group.



Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 8.2	Singlet	1H	H-1 (Indole N-H)
~ 7.7	Doublet	1H	H-4
~ 7.3	Doublet	1H	H-7
~ 7.2	Doublet of Doublets	1H	H-6
~ 7.0	Singlet	1H	H-2
~ 3.5	Singlet	2H	-CH ₂ -N
~ 2.3	Singlet	6H	-N(CH3)2

1.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted proton-decoupled ¹³C NMR spectrum of **5-Bromogramine** would show distinct signals for each of the carbon atoms in the molecule.

- 136	Predicted Chemical Shift (δ, ppm)	Assignment
~ 125 C-2 ~ 124 C-4 ~ 122 C-6 ~ 115 C-5 ~ 112 C-7 ~ 110 C-3 ~ 55 -CH2-N	~ 136	C-7a
~ 124 C-4 ~ 122 C-6 ~ 115 C-5 ~ 112 C-7 ~ 110 C-3 ~ 55 -CH ₂ -N	~ 129	C-3a
~ 122 C-6 ~ 115 C-5 ~ 112 C-7 ~ 110 C-3 ~ 55 -CH₂-N	~ 125	C-2
~ 115 C-5 ~ 112 C-7 ~ 110 C-3 ~ 55 -CH ₂ -N	~ 124	C-4
~ 112 C-7 ~ 110 C-3 ~ 55 -CH ₂ -N	~ 122	C-6
~ 110 C-3 -CH ₂ -N	~ 115	C-5
~ 55 -CH ₂ -N	~ 112	C-7
	~ 110	C-3
~ 45 -N(CH ₃) ₂	~ 55	-CH ₂ -N
10 14(0113)2	~ 45	-N(CH3)2



Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromogramine** is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibration
~ 3400	Medium, Broad	N-H Stretch (Indole)
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2800	Medium	Aliphatic C-H Stretch (-CH ₂ -, -CH ₃)
~ 1610, 1460	Medium to Strong	C=C Stretch (Aromatic)
~ 1470	Medium	C-H Bend (Aliphatic)
~ 1340	Medium	C-N Stretch
~ 800	Strong	C-H Out-of-plane Bend (Aromatic)
~ 550	Medium	C-Br Stretch

Mass Spectrometry (MS)

The mass spectrum of **5-Bromogramine**, likely obtained via Electron Ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak is expected.[1]



m/z (mass-to-charge ratio)	Relative Abundance (%)	Assignment
253/255	High	[M] ⁺ (Molecular ion)
195/197	Moderate	[M - N(CH ₃) ₂] ⁺
174	High	[C ₉ H ₈ N] ⁺ (Skraup reaction product)
116	Moderate	[C ₈ H ₆ N] ⁺
58	Very High	[CH ₂ =N(CH ₃) ₂] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization for **5-Bromogramine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Bromogramine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₅). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:



- Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of 5-Bromogramine with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet die and press under high pressure to form a transparent pellet.
- Data Acquisition (FT-IR):
 - Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

 Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).







· Ionization:

• Technique: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

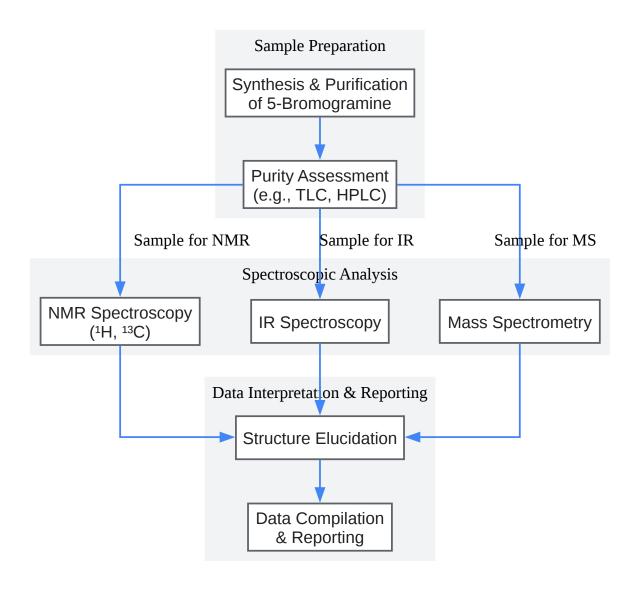
o Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

 Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **5-Bromogramine**.





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References



- 1. organicchemistrydata.org [organicchemistrydata.org]
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